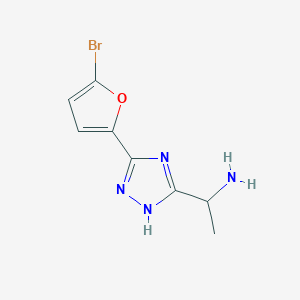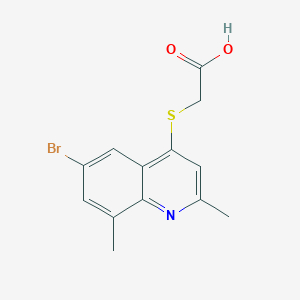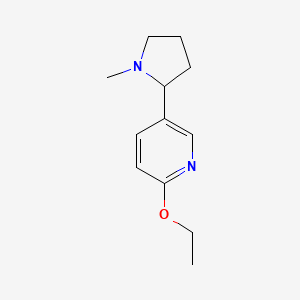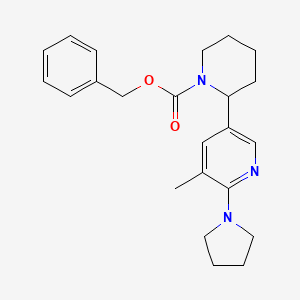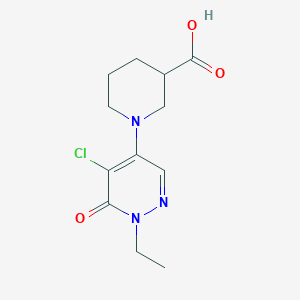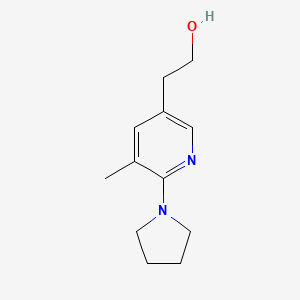
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate typically involves the reaction of 4-chloropiperidine with a pyrimidine derivative under specific conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The methods often include hydrogenation, cyclization, and cycloaddition reactions, which are common in the synthesis of piperidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like iodine(III).
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Common Reagents and Conditions
Common reagents used in these reactions include gold(I) complexes, iodine(III) oxidizing agents, and hydrogenation catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted piperidines and pyrimidines, which can be further utilized in pharmaceutical applications .
Aplicaciones Científicas De Investigación
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine moiety allows it to form stable hydrophobic interactions with catalytic pockets of enzymes, thereby inhibiting their activity . This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- Piperidinones
- Spiropiperidines
- Condensed piperidines
Uniqueness
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine moieties. This combination allows it to exhibit distinct chemical and biological properties compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C12H16ClN3O2 |
|---|---|
Peso molecular |
269.73 g/mol |
Nombre IUPAC |
methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H16ClN3O2/c1-8-7-10(11(17)18-2)15-12(14-8)16-5-3-9(13)4-6-16/h7,9H,3-6H2,1-2H3 |
Clave InChI |
FOXFLRLVWZTSHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCC(CC2)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11803037.png)


